molecular formula C22H20N4O2 B4373410 2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE

Cat. No.: B4373410
M. Wt: 372.4 g/mol
InChI Key: RJPHRPBIQZCLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-[(1-methyl-1H-pyrazole-4,5-diyl)dicarbonyl]diindoline is a complex organic compound that features a pyrazole ring fused with two indoline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1-methyl-1H-pyrazole-4,5-diyl)dicarbonyl]diindoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1-methyl-1H-pyrazole-4,5-diyl)dicarbonyl]diindoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,1’-[(1-methyl-1H-pyrazole-4,5-diyl)dicarbonyl]diindoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

[5-(2,3-dihydroindole-1-carbonyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-24-20(22(28)26-13-11-16-7-3-5-9-19(16)26)17(14-23-24)21(27)25-12-10-15-6-2-4-8-18(15)25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPHRPBIQZCLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
2,3-DIHYDRO-1H-INDOL-1-YL[4-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE

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